3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the benzo[d][1,3]dioxole and 4-chlorophenyl groups.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring.
Substitution reactions: The final compound is obtained through substitution reactions to introduce the benzo[d][1,3]dioxole and 4-chlorophenyl groups at the appropriate positions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic environments, solvents like dichloromethane or ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, analgesic, and anticancer properties. It may act on specific molecular targets to inhibit pathways involved in inflammation or cancer cell proliferation.
Biological Studies: Researchers use this compound to study its effects on cellular processes and to identify potential therapeutic targets.
Chemical Biology: The compound can be used as a tool to probe biological systems and to understand the mechanisms of action of related compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzymes involved in the inflammatory response or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets depend on the specific biological context and the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazole: Lacks the 4-chlorophenyl group, which may affect its biological activity and chemical reactivity.
5-(4-Chlorophenyl)-1H-pyrazole: Lacks the benzo[d][1,3]dioxole group, which may influence its pharmacological properties.
3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole: Similar structure but without the chlorine atom, which can impact its reactivity and interactions with biological targets.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole is unique due to the presence of both the benzo[d][1,3]dioxole and 4-chlorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
651717-17-8 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19) |
InChI Key |
GNMHZRTXQXIBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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